molecular formula C14H19BO5 B8245547 2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B8245547
M. Wt: 278.11 g/mol
InChI Key: IUAGSVFWOYFPKG-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a boronate ester derivative of benzaldehyde featuring a hydroxy group at position 2, a methoxy group at position 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its structural motif combines electron-donating (methoxy) and electron-withdrawing (boronate) groups, which influence reactivity and stability. The hydroxy group introduces acidity (pKa ~8–10), making it susceptible to oxidation or hydrogen bonding, while the boronate group facilitates conjugation with aryl halides under palladium catalysis .

Properties

IUPAC Name

2-hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)11(17)7-12(10)18-5/h6-8,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAGSVFWOYFPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the reaction of 2-Hydroxy-4-methoxybenzaldehyde with a boronic ester. One common method includes the use of pinacol borane in the presence of a catalyst such as lanthanum tris(trimethylsilyl)amide. The reaction is carried out under an inert atmosphere, typically nitrogen, at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in several scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents CAS No. Molecular Weight Key Features References
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-OH, 5-Boronate 620595-36-0 248.08 Lacks methoxy group; higher solubility in polar solvents due to lone hydroxy group.
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-OCH₃, 4-Boronate 956431-01-9 262.10 Methoxy replaces hydroxy, reducing acidity; enhanced stability against oxidation.
4-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 4-OH, 3-OCH₃, 5-Boronate 2104784-87-2 278.11 Adjacent hydroxy and methoxy groups may induce intramolecular H-bonding, altering reactivity.
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 3-OCH₃, 5-Boronate N/A 226.08 Meta-substitution reduces steric hindrance, favoring cross-coupling efficiency.

Key Observations:

  • Electron Effects: Methoxy groups (electron-donating) stabilize the boronate moiety, enhancing its reactivity in cross-coupling reactions compared to hydroxy-substituted analogs .
  • Solubility: Hydroxy-containing analogs (e.g., CAS 620595-36-0) show higher solubility in DMSO and ethanol, while methoxy variants are more lipophilic .

Stability and Reactivity Trends

  • Hydrolysis Sensitivity: Hydroxy-substituted boronate esters (e.g., target compound) hydrolyze faster in aqueous media than methoxy analogs, requiring anhydrous storage .
  • Oxidative Stability: Methoxy groups protect the benzene ring from oxidation, extending shelf life compared to hydroxy variants .
  • Cross-Coupling Efficiency: Electron-rich boronate esters (e.g., 2-methoxy analog) exhibit faster coupling rates with aryl bromides in Suzuki reactions .

Biological Activity

2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (commonly referred to as the compound ) is a boron-containing organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and applications in various fields.

The molecular formula of this compound is C14H19BO5C_{14}H_{19}BO_5, and it incorporates a boronic ester group which is crucial for its reactivity in biological systems. The presence of the hydroxyl and methoxy groups enhances its solubility and interaction with biological targets.

The biological activity of 2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain glycosidases, which are enzymes critical for carbohydrate metabolism. This inhibition could have implications in managing conditions like diabetes or obesity .
  • Anticancer Properties : The compound has shown promise in cancer cell lines by inducing apoptosis (programmed cell death). The boron atom in its structure may play a role in enhancing its interaction with cellular targets involved in cancer progression .
  • Antioxidant Activity : The hydroxyl group contributes to the antioxidant properties of the compound, potentially protecting cells from oxidative stress .

Synthesis Methods

The synthesis of 2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves:

  • Condensation Reactions : The compound can be synthesized through the reaction of 2-hydroxy-4-methoxybenzaldehyde with a boronic ester under controlled conditions. This often requires catalysts such as lanthanum tris(trimethylsilyl)amide and is performed under an inert atmosphere to prevent unwanted reactions.
  • Cross-Coupling Reactions : Utilizing Suzuki-Miyaura cross-coupling techniques allows for the formation of carbon-carbon bonds essential for building complex organic structures.

Case Study 1: Glycosidase Inhibition

In a study published in 2021, researchers explored the inhibitory effects of various borylated compounds on glycosidases. The findings indicated that 2-Hydroxy-4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde exhibited significant inhibition against specific glycosidases involved in carbohydrate metabolism .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. The results demonstrated that it effectively induced apoptosis in several cancer cell lines. Mechanistic studies suggested that the compound interacts with key signaling pathways involved in cell survival and proliferation .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds with boronic ester groups, a comparative analysis is presented below.

Compound NameStructureBiological Activity
2-Hydroxy-4-methoxybenzaldehydeStructureModerate antioxidant activity
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeStructureLimited biological activity
2-Hydroxy-4-methoxy-5-(boronic acid)N/ANotable enzyme inhibition but less versatile

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. A common approach is to react a boronic ester precursor (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) with a substituted benzaldehyde under reflux conditions in ethanol or DMF, using catalytic Pd or Cu reagents. For example:

  • Step 1: Prepare the benzaldehyde derivative (e.g., 2-hydroxy-4-methoxy-5-bromobenzaldehyde) via bromination of vanillin derivatives.
  • Step 2: Couple with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using Pd(PPh₃)₄ in a degassed toluene/ethanol solvent system at 80°C for 12–24 hours .
  • Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR: Resolve aromatic protons (δ 6.5–10 ppm) and boron-adjacent carbons. Use deuterated DMSO or CDCl₃ to enhance solubility .
  • FT-IR: Identify key functional groups (C=O stretch ~1680 cm⁻¹, B-O ~1350 cm⁻¹) .
  • X-ray Crystallography: Confirm molecular geometry and hydrogen-bonding interactions, as demonstrated in dialdehyde structural studies .
  • Elemental Analysis: Validate empirical formula (e.g., C₁₅H₁₉BO₄) with <0.3% deviation .

Advanced: How can researchers resolve contradictory spectral data (e.g., unexpected NMR splitting)?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. Mitigation strategies:

  • Repurification: Re-run column chromatography with a slower gradient to isolate isomers or byproducts .
  • Variable Temperature NMR: Assess dynamic effects (e.g., hindered rotation around the boron-aryl bond) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals and verify coupling patterns .
  • Independent Synthesis: Validate results using alternative routes (e.g., Miyaura borylation vs. direct coupling) to rule out pathway-specific artifacts .

Advanced: What strategies optimize reaction yields in boron-containing intermediates?

Methodological Answer:
Key factors:

  • Catalyst Selection: Use PdCl₂(dppf) instead of Pd(PPh₃)₄ for sterically hindered substrates (improves yields from 45% to 70%) .
  • Solvent Optimization: Replace ethanol with THF/water mixtures to enhance boronate stability during coupling .
  • Inert Atmosphere: Conduct reactions under argon to prevent boronate hydrolysis, especially in polar aprotic solvents .
  • Microwave Assistance: Reduce reaction time from 24 hours to 2 hours at 120°C, minimizing decomposition .

Advanced: How to address poor solubility in aqueous/organic solvents during bioassays?

Methodological Answer:

  • Co-solvent Systems: Use DMSO/water (≤10% DMSO) or ethanol/PBS buffers. Note: DMSO may interfere with biological assays; validate controls .
  • Derivatization: Convert the aldehyde group to a hydrazone or oxime to enhance hydrophilicity .
  • Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) at pH 7.4 to improve bioavailability .

Safety: What precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure. Use fume hoods for weighing .
  • Storage: Store under argon at 2–8°C in amber vials to prevent oxidation and photodegradation .
  • Waste Disposal: Quench boronates with excess methanol before disposal to neutralize reactivity .

Advanced: How to validate crystallographic data when polymorphism is suspected?

Methodological Answer:

  • Multiple Crystallization Trials: Recrystallize from ethanol, acetonitrile, and DMF/ether to isolate polymorphs .
  • SC-XRD vs. PXRD: Compare single-crystal and powder diffraction patterns to identify phase impurities .
  • Thermal Analysis (DSC/TGA): Monitor melting points and decomposition profiles to distinguish polymorphic forms .

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